molecular formula C24H34Cl2N2O3S B4312729 N-[1-(ADAMANTAN-1-YL)PROPYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE

N-[1-(ADAMANTAN-1-YL)PROPYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE

Cat. No.: B4312729
M. Wt: 501.5 g/mol
InChI Key: DSYPTEUYIRNTLL-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)PROPYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE is a complex organic compound characterized by its adamantyl group, propyl chain, and sulfonyl benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantyl group and the sulfonyl benzamide moiety. The adamantyl group can be introduced through alkylation reactions, while the sulfonyl benzamide can be synthesized via sulfonation and amidation reactions. The final step involves coupling these two moieties under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)PROPYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to thiol or sulfide derivatives.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzamides.

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)PROPYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets. The compound’s sulfonyl and chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various cellular pathways, including those involved in cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-adamantyl)propyl]-4-{[bis(2-chloroethyl)amino]sulfonyl}benzene
  • N-[1-(1-adamantyl)propyl]-4-{[bis(2-chloroethyl)amino]sulfonyl}aniline

Uniqueness

N-[1-(ADAMANTAN-1-YL)PROPYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE is unique due to its specific combination of the adamantyl group and sulfonyl benzamide structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34Cl2N2O3S/c1-2-22(24-14-17-11-18(15-24)13-19(12-17)16-24)27-23(29)20-3-5-21(6-4-20)32(30,31)28(9-7-25)10-8-26/h3-6,17-19,22H,2,7-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYPTEUYIRNTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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